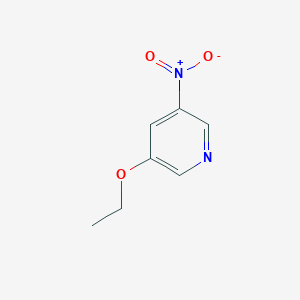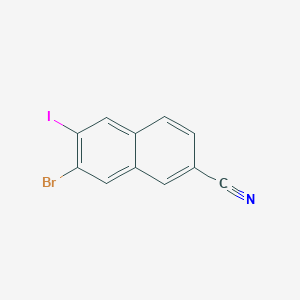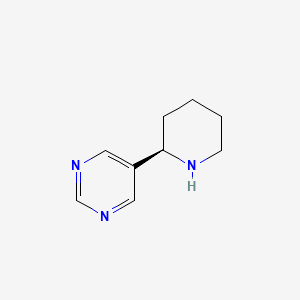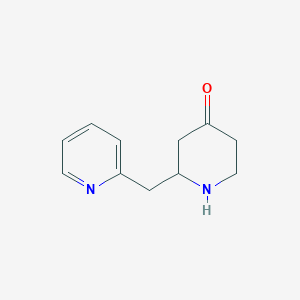
2-(Pyridin-2-ylmethyl)piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-ylmethyl)piperidin-4-one is a heterocyclic compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group at the nitrogen atom and a ketone group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)piperidin-4-one typically involves the reaction of piperidin-4-one with pyridin-2-ylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidin-4-one attacks the electrophilic carbon of the pyridin-2-ylmethyl halide .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions
2-(Pyridin-2-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-(Pyridin-2-ylmethyl)piperidin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(Pyridin-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
Piperidin-4-one: A simpler analog without the pyridin-2-ylmethyl group.
2-(Pyridin-2-yl)piperidine: Lacks the ketone group at the fourth position.
Pyridin-2-ylmethylamine: Contains the pyridin-2-ylmethyl group but lacks the piperidine ring.
Uniqueness
2-(Pyridin-2-ylmethyl)piperidin-4-one is unique due to the presence of both the piperidine ring and the pyridin-2-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential pharmacological activities, making it a valuable compound in various fields of research .
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(pyridin-2-ylmethyl)piperidin-4-one |
InChI |
InChI=1S/C11H14N2O/c14-11-4-6-13-10(8-11)7-9-3-1-2-5-12-9/h1-3,5,10,13H,4,6-8H2 |
InChI 键 |
ZXRQKLIYKQCHEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(CC1=O)CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


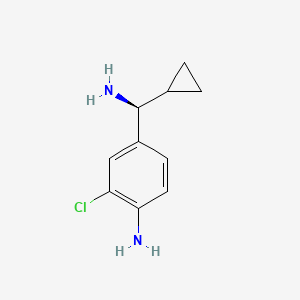
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

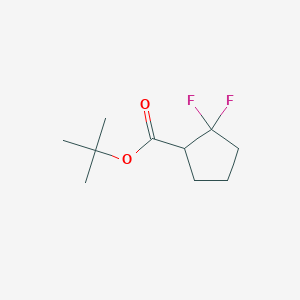
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
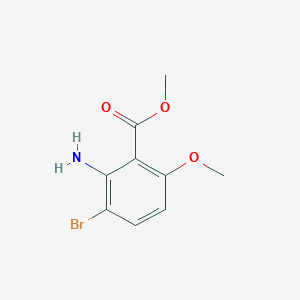
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
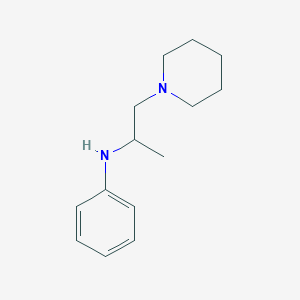
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)

